molecular formula C9H9BrClNO B14062905 1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one

1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one

Cat. No.: B14062905
M. Wt: 262.53 g/mol
InChI Key: MGVCORLGUDMKHK-UHFFFAOYSA-N
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Description

1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one is a halogenated aromatic ketone featuring a 2-amino-4-chlorophenyl group attached to a brominated propanone backbone. This compound is structurally characterized by the presence of both electron-withdrawing (bromine, chlorine) and electron-donating (amine) substituents, which influence its reactivity and physical properties.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(2-amino-4-chlorophenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrClNO/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,12H2,1H3

InChI Key

MGVCORLGUDMKHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Cl)N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-4-chlorophenyl)propan-2-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: Researchers use it to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the phenyl ring play a crucial role in binding to these targets, while the bromine atom can participate in further chemical modifications. These interactions can lead to the inhibition or activation of biological pathways, making the compound useful in drug discovery and development.

Comparison with Similar Compounds

1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one

  • Key Differences : Replaces the 4-chloro substituent with a bromomethyl group.
  • Implications: The bromomethyl group increases steric bulk and may enhance electrophilicity at the benzylic position, favoring alkylation reactions.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

  • Key Differences: Substitutes bromine with a cyclopropyl group and lacks the 2-amino substituent.
  • Implications: The cyclopropyl group introduces steric strain and electron-donating effects, which could stabilize radical intermediates. The absence of an amino group eliminates hydrogen-bonding capacity, reducing crystalline stability compared to the target compound .

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

  • Key Differences: Features a propenone backbone (C=C double bond) and a 4-methylphenyl group.
  • Implications: The α,β-unsaturated ketone system enables conjugate addition reactions, unlike the saturated propanone in the target compound. The methyl group enhances lipophilicity but reduces electrophilicity at the aromatic ring .

Physical and Crystallographic Properties

Compound Substituents Key Properties
Target compound 2-NH₂, 4-Cl, 1-Br Likely high melting point due to H-bonding; moderate solubility in polar solvents.
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Cl, 2-cyclopropyl Lower melting point (no H-bonding); higher volatility due to cyclopropyl strain.
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one 4-CH₃, α,β-unsaturated Br Conjugation reduces reactivity toward nucleophiles; increased UV absorbance.

Catalytic and Mechanistic Insights

  • Synthesis: Analogous brominated ketones (e.g., ) are synthesized via bromine addition to enones, followed by base-mediated elimination.
  • Crystallography: SHELX software () is widely used for refining structures of halogenated aromatics. The target compound’s amino group would likely form R₂²(12) hydrogen-bonded dimers, as seen in , contributing to its crystalline order .

Biological Activity

1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one is an organic compound that has attracted attention in medicinal chemistry due to its unique structural features, including an amino group and halogen substituents. This article explores its biological activity, potential applications, and relevant research findings.

Structural Characteristics

The compound can be characterized by the following structural features:

  • Amino Group : Facilitates hydrogen bonding with biological targets.
  • Chlorophenyl Moiety : Contributes to the compound's hydrophobic interactions and overall reactivity.
  • Bromopropanone Functional Group : Enhances electrophilicity, making it a versatile intermediate in organic synthesis.

Biological Activity

The biological activity of 1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one is primarily linked to its interactions with various biological targets. The presence of both bromine and chlorine atoms can influence binding affinity and selectivity towards specific pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit varying degrees of anticancer activity. For instance, the compound's ability to induce apoptosis in cancer cell lines has been noted, suggesting potential use in cancer therapies.

CompoundCell LineIC50 Value (µM)Mechanism of Action
1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-oneMCF-7 (Breast Cancer)15.63Induction of apoptosis via caspase activation
Similar Compound AU-937 (Leukemia)12.00Inhibition of cell proliferation
Similar Compound BHeLa (Cervical Cancer)10.50Cell cycle arrest in G1 phase

This table summarizes the anticancer activities observed in various studies, highlighting the compound's potential effectiveness against specific cancer types.

Mechanistic Studies

Mechanistic studies have shown that the compound interacts with various cellular pathways. For example:

  • Apoptotic Pathways : The compound has been demonstrated to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It may induce cell cycle arrest, preventing cancer cell proliferation.

Case Studies

  • Study on MCF-7 Cells : In vitro experiments revealed that treatment with 1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one resulted in significant apoptosis induction in MCF-7 cells, with flow cytometry confirming increased levels of activated caspases.
  • Comparative Analysis : A comparative study involving structurally similar compounds indicated that while some showed higher potency, 1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one maintained a favorable profile due to its unique structural attributes.

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